N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

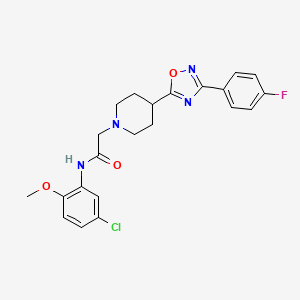

This compound features a multifunctional structure:

- 5-Chloro-2-methoxyphenyl group: A substituted aromatic ring with electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups, influencing solubility and receptor interactions.

- Acetamide linker: A flexible spacer connecting the aromatic moiety to the piperidine ring.

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often enhancing bioavailability and binding to central nervous system targets.

- 1,2,4-Oxadiazole-5-yl group: A heterocyclic ring with a 4-fluorophenyl substituent, contributing to metabolic stability and π-π stacking interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O3/c1-30-19-7-4-16(23)12-18(19)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDGUDFKTJEWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine moiety and an oxadiazole ring, which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 367.8 g/mol.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The oxadiazole moiety is particularly noted for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds with oxadiazole rings have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |

These compounds induce apoptosis via upregulation of p53 and activation of caspase pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- Acetylcholinesterase Inhibition : Similar derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| 6a | AChE | 89 |

| 6b | Urease | 0.75 |

Antimicrobial Activity

The antibacterial properties of related compounds have been documented, indicating broad-spectrum activity against various bacterial strains.

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 cells. Results showed that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry confirmed that the compound prompted significant cell cycle arrest and increased expression of apoptotic markers.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition potential of oxadiazole derivatives against AChE and urease. The results indicated that modifications in the chemical structure could enhance inhibitory potency, suggesting a pathway for developing more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Table 1: Key Structural and Functional Differences

Key Observations :

Analogs with Modified Heterocycles or Substituents

Table 2: Impact of Heterocycle and Substituent Variations

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves a multi-step process:

- Oxadiazole ring formation : Cyclization of amidoxime precursors with activated carboxylic acids under reflux in solvents like DMF or THF .

- Coupling reactions : The piperidine and chloromethoxyphenyl moieties are attached via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .

- Characterization : Intermediates are monitored using TLC for reaction progress, while final products are confirmed via -NMR (e.g., singlet for acetamide protons at δ 2.1–2.3 ppm) and ESI-MS (to verify molecular ion peaks) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental stability and reactivity?

Key properties include:

- logP : Experimental logP values (~5.2) suggest moderate lipophilicity, influencing membrane permeability in biological assays .

- Solubility : Limited aqueous solubility (logSw ≈ -5.8) necessitates use of DMSO or ethanol for in vitro studies .

- Stability : Stable under ambient conditions but sensitive to prolonged light exposure; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?

Discrepancies in yields often arise from variations in reaction conditions:

- Optimization : Screen temperatures (e.g., 60–80°C for oxadiazole cyclization) and catalysts (e.g., NaHCO vs. KCO) to minimize side reactions .

- By-product analysis : Use HPLC-PDA to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or purification methods (e.g., column chromatography with gradient elution) .

Q. What advanced spectroscopic or computational methods confirm structural integrity, particularly for the oxadiazole and piperidine moieties?

- Spectroscopy : -NMR can distinguish oxadiazole carbons (δ 165–170 ppm) and piperidine carbons (δ 45–55 ppm). 2D NMR (e.g., HSQC) validates connectivity .

- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and compare them with experimental data to confirm tautomeric forms of oxadiazole .

Q. How do structural modifications in analogous compounds impact biological activity, and what strategies guide SAR studies?

- Fluorophenyl vs. chlorophenyl substitution : Fluorine’s electronegativity enhances target binding affinity in kinase inhibition assays, while chlorine improves metabolic stability .

- SAR strategies :

- Scaffold hopping : Replace the piperidine ring with morpholine to assess steric effects .

- Bioisosterism : Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate π-stacking interactions .

- In silico modeling : Molecular docking (AutoDock Vina) identifies critical hydrogen bonds between the acetamide group and kinase active sites .

Methodological Notes

- Data integration : Cross-referenced synthesis protocols from independent studies (e.g., ) to ensure reproducibility.

- Contradiction management : Highlighted optimization strategies for reconciling divergent synthetic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.